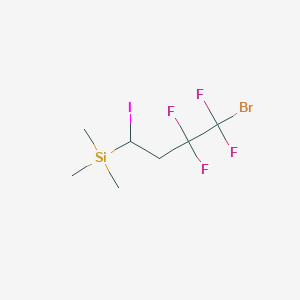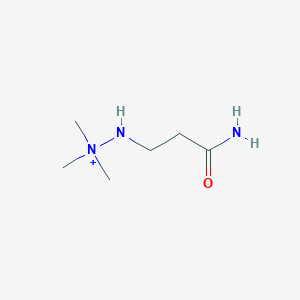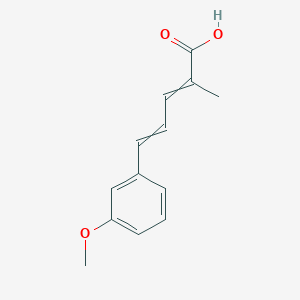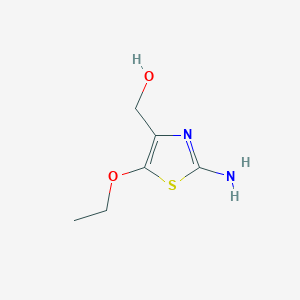
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol and tetraethylene glycol.
Etherification: The phenol is etherified with tetraethylene glycol under controlled conditions to form the desired ether linkages.
Methylation: The intermediate product is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated phenoxy derivatives.
Aplicaciones Científicas De Investigación
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of 11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-(1,1,3,3-tetramethylbutyl)-: Similar in structure but lacks the multiple ether linkages.
3,6,9,12-Tetraoxatetradecan-1-ol: Similar ether linkages but lacks the phenoxy group.
Uniqueness
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL is unique due to its combination of ether linkages and a phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
89360-29-2 |
|---|---|
Fórmula molecular |
C21H36O6 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
2,3-dimethyl-3-[1-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]propan-2-yloxy]butan-2-ol |
InChI |
InChI=1S/C21H36O6/c1-18(27-21(4,5)20(2,3)22)17-25-14-13-23-11-12-24-15-16-26-19-9-7-6-8-10-19/h6-10,18,22H,11-17H2,1-5H3 |
Clave InChI |
LRTMPHURYGUWDU-UHFFFAOYSA-N |
SMILES canónico |
CC(COCCOCCOCCOC1=CC=CC=C1)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)

![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)


![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)

![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)


![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)


